molecular formula C12H17NO2 B6322169 Ethyl 2-(4-(ethylamino)phenyl)acetate CAS No. 39718-92-8

Ethyl 2-(4-(ethylamino)phenyl)acetate

Cat. No. B6322169
CAS RN: 39718-92-8
M. Wt: 207.27 g/mol
InChI Key: OXLHUYOHAIHLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 2-(4-(ethylamino)phenyl)acetate can be synthesized using various methods, depending on the desired application. One of the commonly used methods is the reaction between ethylamino benzene and ethyl chloroacetate in the presence of a base such as sodium hydroxide.


Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-(ethylamino)phenyl)acetate is C12H17NO2. It consists of a benzene ring (phenyl group) attached to a carbon atom, which is in turn bonded to the carbonyl group and an ethyl group .


Chemical Reactions Analysis

Esters like Ethyl 2-(4-(ethylamino)phenyl)acetate can undergo various chemical reactions. They can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more . Once an alkyl group is added, the ester can be removed entirely through a mechanism called decarboxylation .


Physical And Chemical Properties Analysis

Ethyl 2-(4-(ethylamino)phenyl)acetate is a colorless liquid that has a mild, sweet odor. It has a molecular weight of 207.270 g/mol. The compound has a melting point of -12 °C and a boiling point of 315.5 °C. It is soluble in water, ethanol, and other organic solvents.

Mechanism of Action

The complete mechanism of action for the trans-esterification of ethyl acetate to methyl acetate involves the nucleophilic attack of the hydroxyl group of ethanol on the carbonyl carbon of phenylacetic acid, resulting in the formation of Ethyl Phenyl Acetate and water .

properties

IUPAC Name

ethyl 2-[4-(ethylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13-11-7-5-10(6-8-11)9-12(14)15-4-2/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLHUYOHAIHLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(ethylamino)phenyl)acetate

Synthesis routes and methods I

Procedure details

Ethyl iodide (35.1 g) was gradually added dropwise to a mixed liquid of ethyl 4-(N-benzenesulfonyl)aminophenylacetate (60 g), potassium carbonate (39 g), and acetone (500 ml) while stirring and refluxing it. Then, the mixture was refluxed for 2 hours with stirring. The mixture was cooled, and the precipitated crystals were removed by filtration. The filtrate was distilled for removal of the solvent. The residue was dissolved in benzene, and the solution was washed in water, followed by drying over magnesium sulfate. The dried product was distilled to remove the solvent, and the residue was recrystallized from n-hexane to obtain 64.3 g (m.p. 99.8°-100.8° C.) of ethyl 4-(N-ethyl-N-benzeneslfonyl) aminophenylacetate as prismatic crystals. Subsequently, 48% hydrobromic acid (380 ml) and phenol (64.3 g) were added to the ethyl ester, and the mixture was refluxed for 4 hours. While being cooled, the refluxed mixture was washed with benzene, and distilled to remove the aqueous layer. To the residue was added benzene, and the mixture was distilled to remove moisture and crude 4-(N-ethyl)aminophenylacetic acid hydrobromide was obtained. Then, ethanol (300 ml) was added to the hydrobromide. While being cooled, the mixture was saturated with hydrogen chloride gas. With the introduction of hydrogen chloride gas, the mixture was refluxed for 4 hours. After the reaction, the solvent was distilled off. The residue was dissolved in water, and the solution was washed with ether. The aqueous layer was neutralized with potassium carbonate while cooling the layer with ice, and extracted with ether. The extract was dried over magnesium sulfate. After the solvent was distilled off, the residue was vacuum-distilled to obtain 26.8 g of the desired N-ethyl-4-ethoxycarbonylmethylaniline as a fraction boiling at 112.5° C. at 0.02 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl p-aminophenylacetate (5.4 g), ethyl iodide (4.7 g), pyridine (2.4 g) and isopropanol (50 ml) are boiled together during 6 hours. The reaction mixture is concentrated in vacuo, taken up into water, extracted with ether and dried, and the solvent is then removed. Ethyl p-ethylaminophenylacetate (2 g) is isolated by chromatography over silica. Saponification in the cold, in methanolic sodium hydroxide, gives 1.2 g of p-ethylaminophenylacetic acid. M.p. inst. = 123°C after recrystallization from ethyl acetate.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.